molecular formula C22H24O4 B4914301 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene

Cat. No.: B4914301
M. Wt: 352.4 g/mol
InChI Key: JKTXAOZBWLALNV-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene is an organic compound that belongs to the class of ethers It is characterized by the presence of a naphthalene ring substituted with an ethoxyphenoxyethoxyethoxy group

Preparation Methods

The synthesis of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The 4-ethoxyphenol is then reacted with ethylene oxide to form 4-ethoxyphenoxyethanol.

    Further Etherification: The 4-ethoxyphenoxyethanol undergoes additional etherification with ethylene oxide to form 4-ethoxyphenoxyethoxyethanol.

    Final Coupling: The final step involves the coupling of 4-ethoxyphenoxyethoxyethanol with naphthalene under suitable conditions to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy groups, using reagents like sodium hydride and alkyl halides to form new ether derivatives.

Scientific Research Applications

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of ether-linked compounds with biological membranes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages and aromatic rings allow it to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethoxy]naphthalene can be compared with other similar compounds such as:

    1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]naphthalene: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.

    1-[2-[2-(4-Propoxyphenoxy)ethoxy]ethoxy]naphthalene: The presence of a propoxy group can lead to differences in solubility and chemical behavior.

    1-[2-[2-(4-Butoxyphenoxy)ethoxy]ethoxy]naphthalene: The butoxy group introduces additional hydrophobicity, which can influence its applications in materials science.

The uniqueness of this compound lies in its specific combination of ether linkages and aromatic rings, providing a balance of hydrophilic and hydrophobic properties that can be tailored for various applications.

Properties

IUPAC Name

1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4/c1-2-24-19-10-12-20(13-11-19)25-16-14-23-15-17-26-22-9-5-7-18-6-3-4-8-21(18)22/h3-13H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTXAOZBWLALNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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